N-(2-oxothiolan-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-oxothiolan-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a carboxamide group at position 3, a 1H-pyrazol-1-yl substituent at position 6, and a 2-oxothiolan-3-yl moiety as the N-substituent.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-11(14-9-4-7-20-12(9)19)8-2-3-10(16-15-8)17-6-1-5-13-17/h1-3,5-6,9H,4,7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESJLGWLCAGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxothiolan-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological implications, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Carboxamide Formation : Achieved through amidation reactions.
- Incorporation of the Thiolan Moiety : This step is crucial for the biological activity and stability of the compound.
Antimicrobial Properties
Research indicates that derivatives of pyridazine and pyrazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
Studies have demonstrated that compounds containing pyrazole and pyridazine moieties can induce apoptosis in cancer cells. Mechanistic studies reveal that these compounds may interfere with cellular signaling pathways, leading to increased cancer cell death.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases.
Case Studies
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activities related to pain and inflammation.
- DNA Interaction : Similar structures have shown the ability to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyridazine Carboxamide Derivatives
Key Observations:
N-Substituent Impact :
- The target compound’s 2-oxothiolan-3-yl group introduces a sulfur atom and a lactam ring, which may enhance metabolic stability compared to adamantane (11c/d) or phenyl () substituents .
- Adamantane derivatives (11c/d) exhibit higher melting points (135–178°C), suggesting stronger intermolecular interactions due to their rigid, hydrophobic structure .
Position 6 Substituents: 1H-pyrazol-1-yl (target compound and ) enables π-stacking and hydrogen bonding, as seen in the planar arrangement and S(6) ring motif in .
Structure-Activity Relationship (SAR) Trends
- Lipophilicity : Adamantane (11c/d) and oxothiolan groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: Morpholino (11d) and pyrazole (target compound) substituents facilitate H-bonding, a key factor in receptor affinity .
- Steric Effects : Bulky substituents (e.g., adamantane in 11c/d) may limit binding to sterically sensitive targets compared to smaller groups like oxothiolan.
Notes
Data Limitations : Direct biological activity or pharmacokinetic data for the target compound are absent in the evidence. Comparisons rely on structural analogs.
Crystallography Tools : Programs like SHELXL and WinGX are widely used for structural validation of similar compounds, ensuring authoritative data interpretation.
Contradictions : highlights adamantane-based derivatives with high melting points, suggesting superior crystallinity, whereas the target compound’s oxothiolan group may prioritize metabolic stability over crystallinity.
Q & A
Q. What are the common synthetic routes for N-(2-oxothiolan-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazine derivatives with functionalized amines. A key step includes reacting 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with a thiolan-3-amine derivative under reflux in solvents like xylene or dimethylformamide (DMF) . Optimization strategies:
- Temperature control : Elevated temperatures (110–130°C) improve reaction rates but require monitoring to avoid decomposition.
- Catalyst use : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound during synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
| Technique | Purpose | Key Insights | References |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | Peak splitting patterns indicate pyridazine and pyrazole ring integration | |
| HPLC | Assess purity (>98% threshold for biological assays) | Retention time matched against standards | |
| IR Spectroscopy | Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) |
Q. What are the key structural features of this compound that influence its stability under laboratory conditions?
- Methodological Answer : The compound’s stability is governed by:
- Thiolactam ring (2-oxothiolan-3-yl) : Susceptible to hydrolysis under acidic/basic conditions; store in neutral buffers .
- Pyridazine-pyrazole core : Aromatic stacking enhances solid-state stability but may oxidize under prolonged light exposure .
- Amide bond : Hydrolytic degradation risk in aqueous media; lyophilization recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies:
| Factor | Solution | Example | References |
|---|---|---|---|
| Purity discrepancies | Validate via HPLC and NMR before assays | >98% purity reduces off-target effects | |
| Dose-response variability | Use standardized IC₅₀ protocols | Dose ranges (0.1–100 µM) with positive controls (e.g., kinase inhibitors) | |
| Cell line differences | Cross-validate in ≥3 cell models (e.g., HEK293, HeLa) |
Q. What strategies are recommended for designing experiments to elucidate the mechanism of action in enzymatic systems?
- Methodological Answer : Integrate biochemical and biophysical approaches:
- Enzyme inhibition assays : Measure kinetics (Km, Vmax) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or PDEs .
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic binding parameters (ΔH, ΔS) .
- Mutagenesis studies : Identify critical binding residues (e.g., Ala-scanning of catalytic sites) .
Q. How can computational methods like molecular docking be integrated with experimental data to predict binding affinities and interaction sites?
- Methodological Answer : A hybrid approach improves accuracy:
Docking simulations : Use software (AutoDock Vina) to model interactions with targets (e.g., GSK-3β) .
MD simulations : Refine binding poses over 100 ns trajectories to assess stability .
Experimental validation : Compare predicted binding energies with SPR or ITC results .
| Tool | Application | Outcome | References |
|---|---|---|---|
| AutoDock | Initial pose prediction | Identifies key H-bonds with pyridazine core | |
| GROMACS | Stability of ligand-protein complexes | Validates hydrophobic pocket occupancy |
Data Contradiction Analysis
Q. What experimental design considerations are critical when comparing this compound’s activity to structurally similar analogs?
- Methodological Answer : Structural analogs (e.g., pyridazine-thiophene derivatives) may exhibit divergent activities due to:
- Substituent effects : Fluorine or chlorine atoms alter electron density and binding .
- Bioavailability differences : LogP values >3 reduce aqueous solubility, impacting cellular uptake .
- Target specificity : Pyrazole vs. triazole substituents modulate kinase selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
